N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea, also known as DFP-10825, is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields of research. DFP-10825 has been shown to exhibit significant biological activity, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to downregulate the expression of certain genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various cell lines. Studies have shown that this compound can induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. Additionally, this compound has been shown to modulate the expression of various proteins involved in cancer cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further investigation as a potential anti-cancer agent. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea. One potential area of investigation is the development of more efficient synthesis methods for this compound, which could lead to greater availability of the compound for further research. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in cancer therapy. Finally, investigations into the potential use of this compound in combination with other chemotherapeutic agents could lead to the development of more effective cancer treatments.
Synthesemethoden
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea involves the reaction of 2-(difluoromethoxy)aniline with phenylacetyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea has been studied for its potential applications in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent.
Eigenschaften
Molekularformel |
C16H14F2N2O2S |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H14F2N2O2S/c17-15(18)22-13-9-5-4-8-12(13)19-16(23)20-14(21)10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,19,20,21,23) |
InChI-Schlüssel |
FJWJFLPXZPYLGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.